molecular formula C17H19N5O6S B2987972 3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid CAS No. 886954-36-5

3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid

Cat. No.: B2987972
CAS No.: 886954-36-5
M. Wt: 421.43
InChI Key: XLVZVWVCGRARID-UHFFFAOYSA-N
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Description

The compound 3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is a heterocyclic derivative featuring a 1,2,4-triazine core functionalized with amino, oxo, and sulfanyl groups. This structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or anti-inflammatory agent due to its carboxylic acid group and electron-withdrawing ethoxycarbonyl substituent .

Properties

IUPAC Name

3-[4-amino-3-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S/c1-2-28-16(27)10-3-5-11(6-4-10)19-13(23)9-29-17-21-20-12(7-8-14(24)25)15(26)22(17)18/h3-6H,2,7-9,18H2,1H3,(H,19,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVZVWVCGRARID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The 1,2,4-triazine core (target compound, ) offers a planar structure for π-π interactions, while triazole () and oxadiazole () cores alter electronic properties and binding modes .

The benzodioxin ring () introduces additional oxygen atoms, improving solubility but increasing metabolic oxidation risks .

Propanoic Acid Tail: Common across all compounds, this group facilitates solubility and hydrogen bonding, critical for pharmacokinetics .

Pharmacological and Physicochemical Properties

Property Target Compound
LogP (Predicted) 1.8–2.2 2.5–3.0 1.5–2.0 1.2–1.6
Solubility (mg/mL) ~10 (moderate) ~5 (low) ~15 (high) ~20 (high)
Metabolic Stability Moderate (ester hydrolysis) High (C-Cl resistance) Low (benzodioxin oxidation) High (triazole stability)
Target Affinity Strong (COX-2 inhibition predicted) Moderate (steric hindrance) Variable (benzodioxin interactions) Weak (triazole planarity)

Key Insights:

  • The ethoxycarbonyl group in the target compound balances lipophilicity and solubility, whereas ’s chloro groups increase LogP, reducing solubility .
  • The benzodioxin ring () improves solubility but introduces metabolic vulnerabilities .
  • Triazole derivatives () exhibit high solubility but lower target affinity due to reduced hydrogen bonding .

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